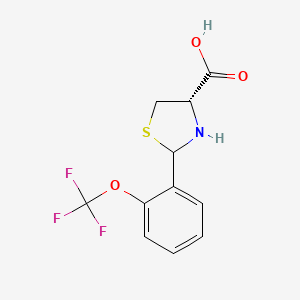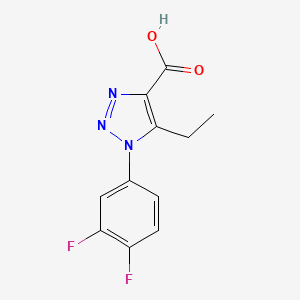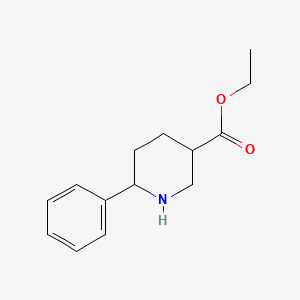
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiazolidine ring, a trifluoromethoxy group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the trifluoromethoxy group. One common method includes the reaction of a suitable amine with a thioester to form the thiazolidine ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
(4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- (4S)-2-(2-Methoxyphenyl)thiazolidine-4-carboxylic acid
- (4S)-2-(2-Fluorophenyl)thiazolidine-4-carboxylic acid
- (4S)-2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in (4S)-2-(2-(Trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity and electronic effects, making it a unique and valuable molecule for various applications.
特性
分子式 |
C11H10F3NO3S |
|---|---|
分子量 |
293.26 g/mol |
IUPAC名 |
(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)18-8-4-2-1-3-6(8)9-15-7(5-19-9)10(16)17/h1-4,7,9,15H,5H2,(H,16,17)/t7-,9?/m1/s1 |
InChIキー |
HRJWRKHYLMJACA-YOXFSPIKSA-N |
異性体SMILES |
C1[C@@H](NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
正規SMILES |
C1C(NC(S1)C2=CC=CC=C2OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B11812989.png)










